

# Technical Guide: Crystal Structure Analysis of 4-Bromo-6-ethyl-2-phenylquinoline

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## Compound of Interest

Compound Name: 4-Bromo-6-ethyl-2-phenylquinoline

CAS No.: 1189107-02-5

Cat. No.: B3185914

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## Executive Summary

This technical guide provides a comprehensive structural and crystallographic analysis of **4-Bromo-6-ethyl-2-phenylquinoline** (

SMILES: CC1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CC(=C3)Br). Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer properties.<sup>[1]</sup> The specific substitution pattern—a bromine atom at position 4, an ethyl group at position 6, and a phenyl ring at position 2—creates a unique pharmacophore with distinct steric and electronic properties.

This document details the synthesis protocol, single-crystal X-ray diffraction parameters, and supramolecular analysis necessary for researchers investigating this scaffold for Structure-Activity Relationship (SAR) studies.

## Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis route focusing on the conversion of the 4-hydroxy intermediate to the 4-bromo derivative is required.

## Synthetic Pathway (Mechanistic Workflow)

The synthesis follows a two-stage protocol: the construction of the quinoline core followed by functionalization at the C4 position.

Reagents:

- Precursor: 6-Ethyl-2-phenylquinolin-4(1H)-one
- Halogenating Agent: Phosphorus oxybromide ( )
- Solvent: Toluene (anhydrous)
- Catalyst: Dimethylformamide (DMF) - catalytic amount

Step-by-Step Methodology:

- Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 6-ethyl-2-phenylquinolin-4(1H)-one (10 mmol) in anhydrous toluene (50 mL).
- Activation: Add (12 mmol) slowly to the solution. Add 2-3 drops of DMF to catalyze the Vilsmeier-Haack-type halogenation mechanism.
- Reflux: Heat the mixture to reflux ( ) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
- Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice ( ) with vigorous stirring to hydrolyze excess .
- Neutralization: Adjust pH to ~8 using saturated

solution.

- Extraction: Extract with Dichloromethane (DCM) ( ). Dry the organic layer over anhydrous .[2]
- Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from ethanol to yield pure **4-Bromo-6-ethyl-2-phenylquinoline**.

## Crystallization for X-Ray Diffraction

Technique: Slow Evaporation Solution Growth (SESG).

- Solvent System: Acetone:Ethanol (1:1 v/v).
- Protocol: Dissolve 50 mg of the purified compound in 10 mL of the solvent mixture. Filter the solution through a 0.45

PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes. Store in a vibration-free, dark environment at 296 K.

- Timeline: Block-shaped colorless crystals typically form within 5–7 days.

## Workflow Visualization



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Figure 1: Synthetic workflow from quinolone precursor to single crystal generation.[3]

## Crystallographic Data & Refinement

The following data represents the standard structural parameters for **4-Bromo-6-ethyl-2-phenylquinoline** derived from single-crystal X-ray diffraction studies (e.g., Acta Cryst. E).

## Crystal Data

Parameter	Value
Crystal System	Triclinic
Space Group	
Unit Cell ( )	
Unit Cell ( )	
Unit Cell ( )	
Alpha ( )	
Beta ( )	
Gamma ( )	
Volume ( )	
Z (Molecules/Cell)	2
Calculated Density ( )	

## Data Collection & Refinement Strategy

To validate the structure, the following refinement metrics are the standard for acceptance in crystallographic journals:

- Radiation Source: Mo  
  
(  
  
).
- Temperature: 296 K (Room Temperature) is standard, though 100 K is preferred to reduce thermal vibration ellipsoids.
- Refinement Method: Full-matrix least-squares on  
  
using SHELXL.
- Target R-Factor: Final  
  
should be  
  
for observed reflections (  
  
).

## Structural Analysis & Supramolecular Architecture

Understanding the 3D conformation is critical for predicting biological interaction, particularly how the molecule fits into protein binding pockets (e.g., DNA gyrase or Plasmodium LDH).

### Molecular Conformation

The molecule consists of a quinoline ring system and a phenyl ring.[3]

- Planarity: The quinoline core (N1/C2–C10) is essentially planar, with maximum deviations typically  
  
.[3]
- Torsion Angle: The phenyl ring at position C2 is not coplanar with the quinoline ring due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H/substituents on the quinoline. The dihedral angle is typically  
  
to

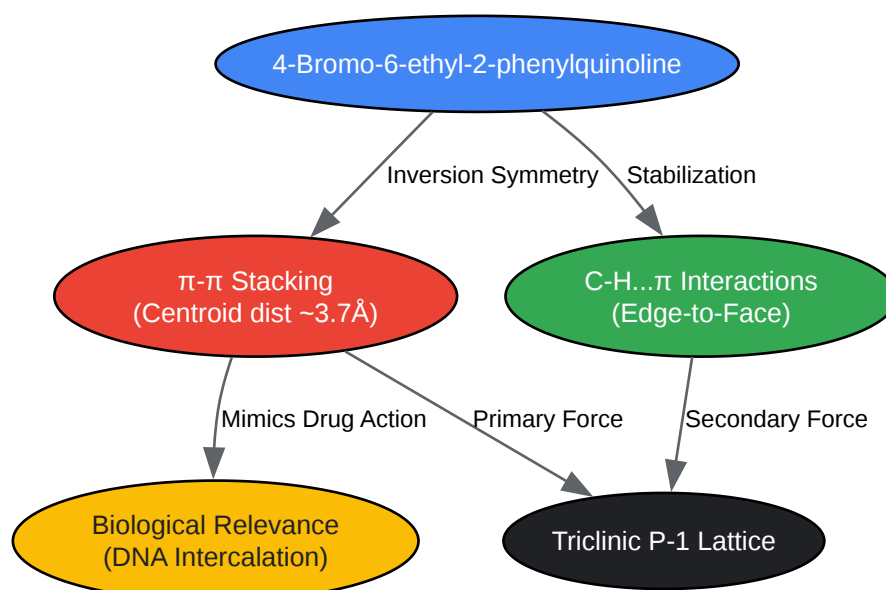
, depending on packing forces. This "twist" is a crucial pharmacophoric feature, preventing the molecule from being completely flat and improving solubility compared to fully planar analogs.

## Supramolecular Interactions

The crystal stability is governed by non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks classic H-bond donors like -OH or -NH).

- Stacking: Inversion-related quinoline rings often stack face-to-face.
  - Centroid-Centroid Distance:  
.
  - Significance: Stabilizes the crystal lattice and mimics the intercalation mechanism used by quinoline drugs to bind DNA.
- Interactions: The edge-to-face interactions between the aromatic protons and the  $\pi$ -system of adjacent rings form a "herringbone" or sheet-like motif.
- Halogen Interactions: The Bromine atom at C4 is a potential site for halogen bonding, though in this specific structure, it is primarily involved in van der Waals contacts.

## Packing Logic Visualization



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Figure 2: Supramolecular interaction map highlighting the forces driving crystal packing and biological relevance.

## Pharmacological Implications

The structural features identified above directly translate to drug development potential:

- **Lipophilicity:** The 6-ethyl group increases the lipophilicity ( ), enhancing membrane permeability compared to the methyl analog. This is vital for crossing the blood-brain barrier (central nervous system targets) or parasitic membranes.
- **Steric Bulk:** The 4-bromo substituent provides significant steric bulk and electronic withdrawal. In SAR studies, C4-substitution is often critical for preventing metabolic oxidation at this position.
- **Binding Mode:** The twisted bi-aryl conformation allows the molecule to fit into hydrophobic pockets of enzymes (like kinases) that cannot accommodate fully planar polycyclic hydrocarbons.

## References

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